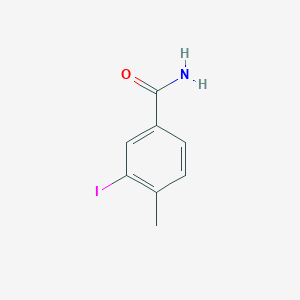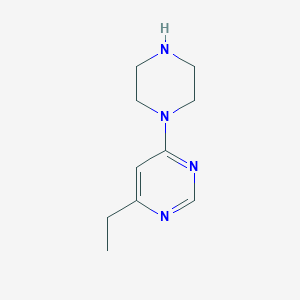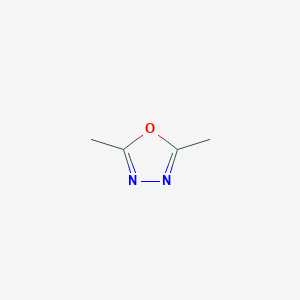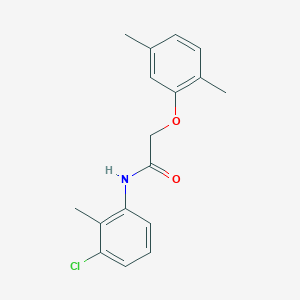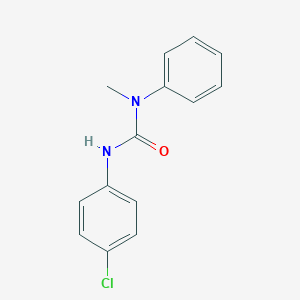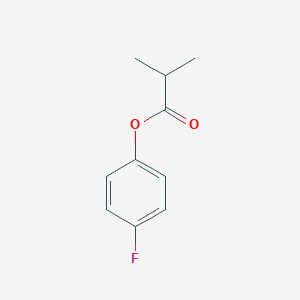
N,N'-bis(4-chlorophenyl)hexanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-bis(4-chlorophenyl)hexanediamide, commonly known as BCHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCHA is a white crystalline powder that is soluble in organic solvents and is stable under normal conditions.
Mechanism of Action
The mechanism of action of BCHA is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory molecules. BCHA has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
BCHA has been shown to have various biochemical and physiological effects. In animal studies, BCHA has been shown to reduce inflammation and pain, improve memory, and inhibit the growth of tumors. BCHA has also been shown to have a low toxicity profile, which makes it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
BCHA has several advantages for lab experiments. It is readily available, easy to synthesize, and has a low toxicity profile. However, BCHA is also highly reactive and can be difficult to handle. Its low solubility in water can also pose a challenge for certain experiments.
Future Directions
There are several future directions for the research of BCHA. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a pesticide in agriculture. Additionally, BCHA can be used as a building block for the synthesis of novel materials with unique properties. Further research is needed to fully understand the mechanism of action of BCHA and its potential applications in various fields.
Conclusion:
In conclusion, BCHA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is relatively simple, and it has a low toxicity profile. BCHA has been extensively studied for its potential applications in medicine, agriculture, and material science. Further research is needed to fully understand the mechanism of action of BCHA and its potential applications in various fields.
Synthesis Methods
BCHA can be synthesized by reacting 4-chlorobenzonitrile with 1,6-diaminohexane in the presence of a catalyst such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then converted to BCHA through a series of steps. The purity of the final product can be improved by recrystallization.
Scientific Research Applications
BCHA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, BCHA has been shown to possess anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In agriculture, BCHA has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, BCHA has been used as a building block for the synthesis of novel materials with unique properties.
properties
CAS RN |
148622-54-2 |
|---|---|
Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
N,N'-bis(4-chlorophenyl)hexanediamide |
InChI |
InChI=1S/C18H18Cl2N2O2/c19-13-5-9-15(10-6-13)21-17(23)3-1-2-4-18(24)22-16-11-7-14(20)8-12-16/h5-12H,1-4H2,(H,21,23)(H,22,24) |
InChI Key |
ZSDXJKNSKGXEEP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCC(=O)NC2=CC=C(C=C2)Cl)Cl |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



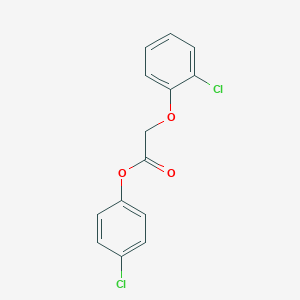
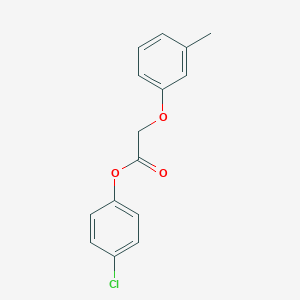
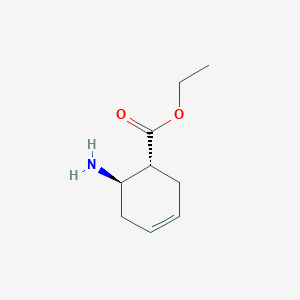
![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)
